MFCD02356923
Overview
Description
MFCD02356923 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02356923 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] using [reagents] at [temperature].
Step 3: Final product formation by [reaction type] with [reagents] under [conditions].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
MFCD02356923 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Reaction with [reagents] to replace specific functional groups, forming [substituted product].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [oxidizing agent], typically under [conditions].
Reduction: Common reducing agents include [reducing agent], usually performed at [temperature].
Substitution: Common reagents for substitution reactions include [reagent], carried out under [conditions].
Major Products Formed
Scientific Research Applications
MFCD02356923 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of [specific products] due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD02356923 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by:
Binding to [target]: Interacting with [specific target] to modulate [biological process].
Pathway Involvement: Influencing [specific pathway] to achieve [desired effect].
Cellular Effects: Inducing changes in cellular processes such as [process 1] and [process 2].
Comparison with Similar Compounds
Similar Compounds
MFCD02356923 can be compared with other similar compounds, such as [compound 1], [compound 2], and [compound 3]. These compounds share certain structural similarities but differ in their specific properties and applications.
Uniqueness
The uniqueness of this compound lies in its [specific property], which sets it apart from other similar compounds. This unique feature makes it particularly valuable for [specific application].
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Properties
IUPAC Name |
3-chloro-1-(2,4-dichlorophenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O3/c17-8-4-5-12(11(18)6-8)21-15(23)13(19)14(16(21)24)20-9-2-1-3-10(22)7-9/h1-7,20,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXGUMDRBBSEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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